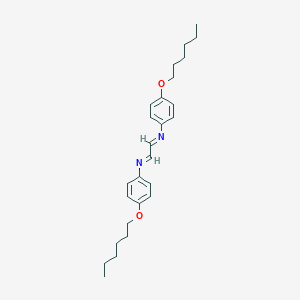
N,N'-bis(4-hexoxyphenyl)ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine is an organic compound characterized by the presence of two hexyloxyphenyl groups attached to an ethanediimine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine typically involves the reaction of 4-(hexyloxy)aniline with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired ethanediimine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound may act as a charge transport material, facilitating the movement of electrons or holes through the device. The pathways involved typically include π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediamine: Similar structure but with amine groups instead of imine.
N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanedione: Contains carbonyl groups instead of imine.
N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediol: Features hydroxyl groups instead of imine.
Uniqueness
N,N’-Bis[4-(hexyloxy)phenyl]-1,2-ethanediimine is unique due to its specific imine functionality, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and materials science.
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N//'-bis(4-hexoxyphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C26H36N2O2/c1-3-5-7-9-21-29-25-15-11-23(12-16-25)27-19-20-28-24-13-17-26(18-14-24)30-22-10-8-6-4-2/h11-20H,3-10,21-22H2,1-2H3 |
InChI Key |
RMYBXWKWCIDRPY-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione](/img/structure/B287840.png)
![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![10-(4-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287842.png)
![7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B287844.png)
![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B287846.png)
![6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287847.png)
![3'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287850.png)
![10-(4-methylbenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287851.png)
![4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
![3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287854.png)
![6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287856.png)
![6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287857.png)
![2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)
![6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane)](/img/structure/B287863.png)
